
1-Methanesulfonylprop-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methanesulfonylprop-1-yne can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with propyne in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methanesulfonylprop-1-yne undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with halogens and hydrogen halides, leading to the formation of dihalogenated or halogenated products.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the sulfone group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or sulfides.
Common Reagents and Conditions:
Addition Reactions: Halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HBr, HCl) under mild conditions.
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Addition Reactions: Dihalogenated or halogenated alkenes.
Substitution Reactions: Sulfone derivatives with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
1-Methanesulfonylprop-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-methanesulfonylprop-1-yne involves its interaction with various molecular targets. The sulfone group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biomolecules, potentially altering their function and activity. The exact pathways and molecular targets are still under investigation, but the compound’s reactivity suggests it may have diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Methanesulfonylprop-1-yne can be compared with other sulfone-containing compounds, such as:
Methanesulfonyl Chloride: Similar in structure but more reactive due to the presence of a chloride group.
Dimethyl Sulfone (DMSO2): A simpler sulfone with different reactivity and applications.
Propynyl Sulfone Derivatives: Compounds with similar propynyl chains but varying functional groups, leading to different chemical properties and uses.
Eigenschaften
Molekularformel |
C4H6O2S |
|---|---|
Molekulargewicht |
118.16 g/mol |
IUPAC-Name |
1-methylsulfonylprop-1-yne |
InChI |
InChI=1S/C4H6O2S/c1-3-4-7(2,5)6/h1-2H3 |
InChI-Schlüssel |
NMNNLOHXZRKQEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


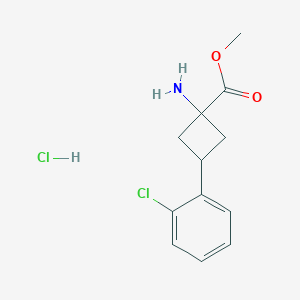

![1-acetyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13502612.png)
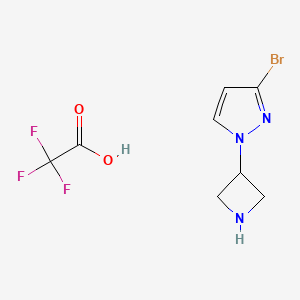
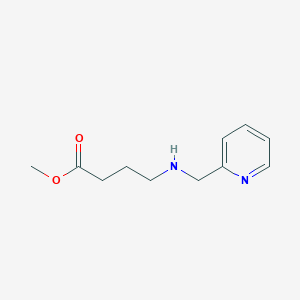
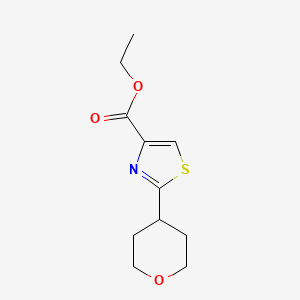
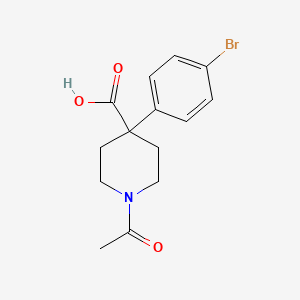
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid](/img/structure/B13502632.png)
![benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B13502636.png)
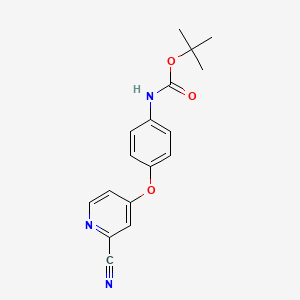
![6-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B13502660.png)
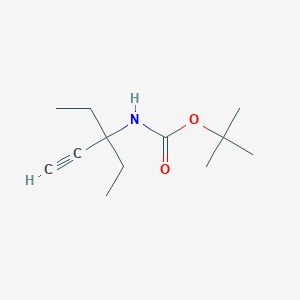
![rac-tert-butyl (1R,5R,6S)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13502671.png)
![6-Chloro-2h,3h,4h,5h-pyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B13502683.png)
